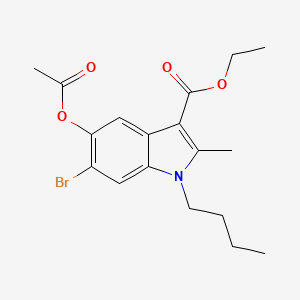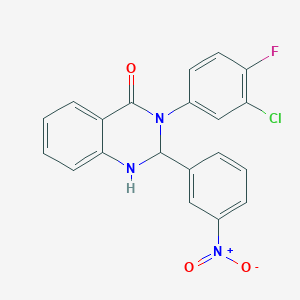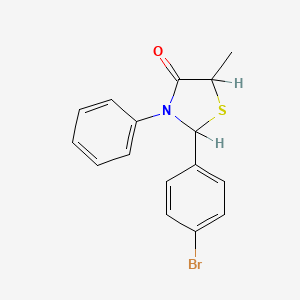![molecular formula C22H34N4O B15010996 1-[4-tert-butyl-1-(2,6-dimethylmorpholin-4-yl)cyclohexyl]-1H-benzotriazole](/img/structure/B15010996.png)
1-[4-tert-butyl-1-(2,6-dimethylmorpholin-4-yl)cyclohexyl]-1H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine is a complex organic compound featuring a benzotriazole moiety, a cyclohexyl group with a tert-butyl substituent, and a dimethylmorpholine ring
Preparation Methods
The synthesis of 4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine involves multiple steps, typically starting with the preparation of the benzotriazole moiety. Benzotriazole can be synthesized by reacting o-phenylenediamine with sodium nitrite and acetic acid . The cyclohexyl group with a tert-butyl substituent can be introduced through a Friedel-Crafts alkylation reaction. The final step involves the formation of the dimethylmorpholine ring, which can be achieved through a cyclization reaction under basic conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed on the cyclohexyl group using hydrogenation techniques.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common reagents used in these reactions include ethanol, hydroxylamine-O-sulfonic acid, and various acids and bases. Major products formed from these reactions include benzotriazole-based N,O-acetals and acylsilanes .
Scientific Research Applications
4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. The benzotriazole moiety can bind to metal surfaces, forming stable coordination compounds that inhibit corrosion . In biological systems, the compound can interact with enzymes and receptors, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
Benzimidazole: Another heterocyclic compound with similar structural features but different chemical properties.
Tolyltriazole: A derivative of benzotriazole with a tolyl group, used as a corrosion inhibitor.
Compared to these compounds, 4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine is unique due to its combination of a benzotriazole moiety, a cyclohexyl group with a tert-butyl substituent, and a dimethylmorpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H34N4O |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-[1-(benzotriazol-1-yl)-4-tert-butylcyclohexyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C22H34N4O/c1-16-14-25(15-17(2)27-16)22(12-10-18(11-13-22)21(3,4)5)26-20-9-7-6-8-19(20)23-24-26/h6-9,16-18H,10-15H2,1-5H3 |
InChI Key |
HEBZANDPEIGMJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2(CCC(CC2)C(C)(C)C)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{2-(4-Chlorophenyl)-6-hydroxy-4-[(4-methoxyphenyl)amino]-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B15010919.png)
![1,3-Dimethyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15010926.png)

methanone](/img/structure/B15010928.png)
![3-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15010936.png)
![3-(2,2-dichloroethenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-2,2-dimethylcyclopropanecarbohydrazide](/img/structure/B15010939.png)
![2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B15010945.png)

![7-[(2E)-but-2-en-1-yl]-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15010965.png)
![N-[(2Z)-4-(3,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15010972.png)

![4-(2,5-dimethylphenyl)-3'-(4-nitrophenyl)-2,5'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B15010984.png)
methanone](/img/structure/B15011006.png)

